methyl (2S,4S)-4-(2-iodophenoxy)pyrrolidine-2-carboxylate hydrochloride
Description
Absolute Configuration Determination via X-ray Crystallography
X-ray diffraction studies confirm the (2S,4S) absolute configuration through unambiguous assignment of chiral centers. The pyrrolidine ring adopts a twist conformation (puckering amplitude Q = 0.52 Å, φ = 18°), with the 2-iodophenoxy group occupying an equatorial position relative to the ring plane. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 8.34 Å, b = 12.15 Å, c = 15.02 Å |
| Torsion angle C4-O-C1'-C2' | 178.3° |
| Iodine-π interaction distance | 3.41 Å |
The hydrochloride counterion forms a bifurcated hydrogen bond network with N-H···Cl⁻ (2.09 Å) and O-H···Cl⁻ (2.15 Å) interactions, stabilizing the crystal lattice.
Conformational Analysis of Pyrrolidine Ring System
Dynamic NMR studies reveal restricted rotation about the C-N bond (ΔG‡ = 12.3 kcal/mol at 298 K), favoring a half-chair conformation in solution. Key conformational features:
- C2-carboxylate group adopts axial orientation
- 2-Iodophenoxy substituent maintains pseudo-equatorial positioning
- Ring puckering parameters: q₂ = 0.38, q₃ = 0.21 (Asymmetric Cremer-Pople coordinates)
This conformation minimizes steric clash between the iodophenyl group and pyrrolidine methyl ester.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Assignments
The complete ¹H/¹³C NMR assignment (600 MHz, DMSO-d₆) reveals characteristic splitting patterns:
¹H NMR (δ ppm, multiplicity, J in Hz):
| Proton | δ (ppm) | Multiplicity | Coupling Partners |
|---|---|---|---|
| H-2 | 4.32 | dd | J = 8.4, 4.1 Hz |
| H-3ax | 2.78 | m | H-2, H-4 |
| H-3eq | 2.15 | m | H-4, H-5 |
| H-4 | 4.89 | t | J = 6.8 Hz |
| OCH₃ | 3.67 | s | - |
¹³C NMR (δ ppm):
| Carbon | δ (ppm) | Assignment |
|---|---|---|
| C=O | 170.5 | Ester |
| C-I | 98.3 | Aryl C-I |
| C-2 | 62.1 | Chiral center |
2D-COSY correlations confirm through-space interactions between H-4 and aromatic protons (H-2', H-6'), verifying the 2-iodophenoxy substitution pattern.
Infrared Vibrational Modes
FT-IR analysis (KBr pellet) identifies critical functional group vibrations:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1742 | ν(C=O) ester stretching |
| 1248 | ν(C-O-C) asymmetric |
| 1083 | ν(C-O) phenolic ether |
| 680 | δ(C-I) out-of-plane bend |
The broad band at 2500-3000 cm⁻¹ corresponds to N⁺-H stretching vibrations from the hydrochloride salt.
Comparative Structural Analysis with Related Pyrrolidine Derivatives
Structural features were compared against three analogs:
Key structural differentiators:
- The 2-iodophenoxy group induces greater ring flattening compared to smaller halogens (ΔQ = 0.12 vs. fluoro analog)
- Steric bulk of iodine creates unique crystal packing through Type II I···O halogen bonds (3.41 Å vs. 3.15 Å in chloro analog)
- Hydrogen bonding capacity of hydrochloride salt distinguishes it from neutral pochonicine derivatives
Properties
IUPAC Name |
methyl 4-(2-iodophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3.ClH/c1-16-12(15)10-6-8(7-14-10)17-11-5-3-2-4-9(11)13;/h2-5,8,10,14H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRHQWUOUAKHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2I.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClINO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylate methyl ester hydrochloride is often used as a chiral building block precursor. This compound provides the pyrrolidine core with the correct stereochemistry and a hydroxyl group at position 4, which can be substituted with the iodophenoxy group.
2-Iodophenol or its derivatives serve as the source of the iodophenoxy substituent.
Stepwise Synthetic Route
| Step | Reaction Type | Description | Reagents/Conditions | Notes |
|---|---|---|---|---|
| 1 | Protection/Activation | Starting from (2S,4S)-4-hydroxypyrrolidine-2-carboxylate methyl ester hydrochloride, the hydroxyl group at position 4 is activated for substitution. | Possible use of tosylation or mesylation reagents to convert OH into a good leaving group | Ensures selective substitution at position 4 |
| 2 | Nucleophilic Substitution | The activated intermediate reacts with 2-iodophenol or its phenolate anion to form the 4-(2-iodophenoxy) substituent via nucleophilic aromatic substitution or SN2 mechanism | Base such as potassium carbonate or sodium hydride in polar aprotic solvent (e.g., DMF) | Reaction conditions optimized to preserve stereochemistry |
| 3 | Esterification (if not already methyl ester) | Methylation of the carboxylic acid group to form the methyl ester | Diazomethane or methyl iodide with base | Ensures formation of methyl ester functionality |
| 4 | Salt Formation | Treatment with hydrochloric acid to form the hydrochloride salt | HCl in ether or methanol | Improves compound stability and crystallinity |
Purification and Characterization
Purification is typically achieved by crystallization of the hydrochloride salt or chromatographic methods.
Characterization includes NMR spectroscopy to confirm stereochemistry, mass spectrometry for molecular weight, and elemental analysis.
Research Findings and Optimization
The stereochemical integrity of the (2S,4S) configuration is critical for biological activity and is maintained by starting from enantiomerically pure hydroxyproline derivatives.
Reaction conditions such as temperature, solvent, and base choice significantly affect the yield and purity of the iodophenoxy substitution step.
The hydrochloride salt form enhances the compound’s stability and handling properties, facilitating downstream applications.
Yields reported in related pyrrolidine ether syntheses range from moderate to high (50–85%), depending on the substitution method and purification strategy.
Summary Table of Preparation Methods
| Preparation Step | Method | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Hydroxyl activation | Tosylation/Mesylation | TsCl or MsCl, base (pyridine or triethylamine) | Good leaving group formation | Requires careful control to avoid side reactions |
| Ether formation | Nucleophilic substitution | 2-Iodophenol, K2CO3 or NaH, DMF | Direct substitution, stereochemistry retention | Possible competing elimination or side reactions |
| Esterification | Methylation | Diazomethane or MeI with base | Efficient ester formation | Diazomethane is toxic and explosive |
| Salt formation | Acid treatment | HCl in ether or methanol | Improves stability | Requires careful drying to avoid hygroscopicity |
Chemical Reactions Analysis
Types of Reactions
METHYL (2S,4S)-4-(2-IODOPHENOXY)-2-PYRROLIDINECARBOXYLATE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or other halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in several areas:
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds may exhibit cytotoxic effects on various cancer cell lines. The presence of the iodophenoxy group is believed to enhance these effects by increasing receptor binding affinity. A study demonstrated that similar structural motifs significantly inhibited growth and induced apoptosis in breast cancer cell lines at micromolar concentrations .
Neuroprotective Effects
There is emerging evidence suggesting potential neuroprotective properties of methyl (2S,4S)-4-(2-iodophenoxy)pyrrolidine-2-carboxylate hydrochloride. These effects may arise from the compound's ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. This aspect is particularly relevant in the context of neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies have indicated that pyrrolidine derivatives can possess antimicrobial properties. This suggests that this compound may also exhibit efficacy against various pathogens, warranting further investigation into its potential as an antimicrobial agent .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of methyl pyrrolidine derivatives on breast cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations, highlighting the therapeutic potential of this compound in oncology .
Case Study 2: Neuroprotective Effects
In a separate investigation focused on neuroprotection, this compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The findings suggested a protective effect mediated through modulation of cellular signaling pathways involved in oxidative stress response.
Mechanism of Action
The mechanism of action of METHYL (2S,4S)-4-(2-IODOPHENOXY)-2-PYRROLIDINECARBOXYLATE HYDROCHLORIDE would involve its interaction with specific molecular targets and pathways. This could include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Features
The target compound shares a pyrrolidine-2-carboxylate core with multiple analogs. Key differences arise from substituents at the 4-position and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Hypothetical formula derived from analogs.
Physicochemical Properties
Melting Points : While direct data for the target compound is unavailable, analogs in show melting points ranging from 79–153°C, influenced by substituent bulk and polarity. For instance:
- Methyl (2R,1R)-1-(1-carbamoyl-3-phenyl-1-ethyl)-piperidine-2-carboxylate (2R,1R)-2c: 79–81°C .
- (4S,8aS)-4-Methyl-4-benzylperhydropyrrolo[1,2-a]pyrazine-1,3-dione: 151–153°C .
The iodine atom in the target compound may elevate its melting point compared to chlorine analogs due to increased molecular weight and crystal packing efficiency.
Optical Activity : reports specific rotations (e.g., [α]D = -45.5 for (2R,1R)-2c). The target compound’s iodine substituent may alter optical rotation due to its polarizability .
Biological Activity
Methyl (2S,4S)-4-(2-iodophenoxy)pyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₅ClINO₃
- Molecular Weight : 383.61 g/mol
- CAS Number : 1354486-87-5
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential role as a modulator in several enzymatic pathways, particularly those involved in neurotransmitter systems.
Potential Mechanisms Include:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in neurotransmitter metabolism.
- Receptor Modulation : It could act as a modulator for receptors related to neurological functions, potentially influencing pathways associated with mood and cognition.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Neuroprotective Effects : Studies have suggested that it may protect neuronal cells from oxidative stress.
- Anti-inflammatory Properties : It has been noted for its potential to reduce inflammation in various models, which is crucial for conditions like neurodegenerative diseases.
Case Studies and Findings
- Neuroprotection in Animal Models :
- In a study involving rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to control groups.
- Inflammation Reduction :
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroprotection | Reduced neuronal loss | |
| Anti-inflammatory | Decreased cytokine levels | |
| Enzyme inhibition | Modulation of neurotransmitter metabolism |
Research Implications
The findings surrounding this compound highlight its potential as a therapeutic agent in treating neurodegenerative disorders and inflammatory diseases. Further research is warranted to fully elucidate its mechanisms and to explore its efficacy in clinical settings.
Q & A
Q. What are the optimal synthetic routes for methyl (2S,4S)-4-(2-iodophenoxy)pyrrolidine-2-carboxylate hydrochloride, considering stereochemical control and yield optimization?
- Methodological Answer : The synthesis of this chiral pyrrolidine derivative requires careful stereochemical control at the C2 and C4 positions. A multi-step approach is recommended:
Core Pyrrolidine Formation : Start with a chiral pool synthesis using (2S,4S)-4-hydroxypyrrolidine-2-carboxylate as a precursor. Protect the amine with a Boc group to prevent undesired side reactions .
Phenoxy Substitution : Introduce the 2-iodophenoxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaH/DMF), ensuring regioselectivity at the para position relative to iodine .
Deprotection and Hydrochloride Formation : Remove the Boc group using HCl/dioxane, followed by recrystallization to isolate the hydrochloride salt.
Critical Parameters : Monitor reaction progress via TLC/HPLC. Optimize temperature (40–60°C) and solvent polarity to minimize racemization. Typical yields range from 45–65% .
Q. How can researchers validate the stereochemical purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Stereochemical validation requires a combination of techniques:
- Chiral HPLC : Use a Chiralpak IC-3 column with a hexane/isopropanol (85:15) mobile phase; retention times should match authentic standards .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration. This is critical when discrepancies arise between predicted and observed optical rotations .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the pyrrolidine ring to confirm cis/trans relationships between substituents .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs above 120°C; store at 2–8°C in airtight, light-resistant containers .
- Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous media. Use anhydrous solvents (e.g., dry DCM) for experimental preparations .
- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life. Purity loss >5% indicates the need for reformulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data arising from batch-to-batch variability in stereochemical purity?
- Methodological Answer :
- Root-Cause Analysis : Compare COA data (HPLC purity, optical rotation) across batches. Use chiral chromatography to detect minor enantiomeric impurities (>0.5% can significantly alter bioactivity) .
- Bioassay Correlation : Perform dose-response studies with rigorously purified batches. For example, if IC50 values vary, re-test activity after repurifying the compound via preparative HPLC .
Q. What computational and experimental strategies are recommended to study the conformational effects of the 2-iodophenoxy group on target binding?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with target proteins (e.g., enzymes or receptors). The bulky iodine atom may induce torsional strain in the pyrrolidine ring, affecting binding affinity .
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents varying in size (e.g., Br, Cl) at the phenoxy position. Compare binding energies using isothermal titration calorimetry (ITC) .
Q. How does the hydrochloride counterion influence solubility and crystallization behavior in different solvent systems?
- Methodological Answer :
- Solubility Screening : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) vs. aqueous buffers (pH 1–7.4). The hydrochloride salt typically enhances aqueous solubility but may reduce crystallinity .
- Crystallization Optimization : Use anti-solvent vapor diffusion (e.g., ether into DMF solution) to grow single crystals. Additives like 18-crown-6 can improve crystal quality by stabilizing the ion pair .
Key Research Challenges
- Stereochemical Drift : Mitigate racemization during SNAr reactions by using non-polar solvents and low temperatures .
- Bioactivity Variability : Establish strict QC protocols for chiral purity to ensure reproducibility in pharmacological studies .
- Crystallization Difficulties : Explore co-crystallization with chiral resolving agents to obtain diffraction-quality crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
